molecular formula C7H12N2S B12979780 5-Isopropyl-3-methylisothiazol-4-amine

5-Isopropyl-3-methylisothiazol-4-amine

Cat. No.: B12979780
M. Wt: 156.25 g/mol
InChI Key: NMQKROSQMYMFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropyl-3-methylisothiazol-4-amine is a substituted isothiazole derivative featuring an amine group at the 4-position, a methyl group at the 3-position, and an isopropyl substituent at the 5-position. Isothiazoles are sulfur- and nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-methyl-5-propan-2-yl-1,2-thiazol-4-amine

InChI

InChI=1S/C7H12N2S/c1-4(2)7-6(8)5(3)9-10-7/h4H,8H2,1-3H3

InChI Key

NMQKROSQMYMFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1N)C(C)C

Origin of Product

United States

Preparation Methods

Preparation of 3-Methyl-4-isopropylaniline as a Key Intermediate

A critical precursor for the target compound is 3-methyl-4-isopropylaniline, which can be synthesized via a Friedel-Crafts alkylation of meta-aminotoluene with isopropylating agents under acidic conditions. The process is characterized by:

  • Dissolving meta-aminotoluene in sulfuric acid (50-98% concentration).
  • Simultaneous feeding of meta-aminotoluene solution and isopropylating agent (e.g., isopropanol, isopropyl chloride, or isopropyl bromide) into a multistage T-shaped jet mixer at controlled flow rates (5-10:1 ratio).
  • Reaction in a quartz or zirconium oxide crystal reaction tube at 60-95°C for 28-40 seconds.
  • Post-reaction neutralization with ammonia solution to pH 9, followed by filtration and organic extraction to isolate the aniline derivative.

This method offers mild reaction conditions, high yield, minimal by-products, and reduced environmental pollution compared to traditional methods.

Parameter Conditions/Values
Sulfuric acid concentration 50-98% (mass concentration)
Meta-aminotoluene to acid ratio 4-12:1 (weight ratio)
Isopropylating agent Isopropanol, isopropyl chloride, or bromide
Isopropylating agent to meta-aminotoluene ratio 1-3:1 (weight ratio)
Mixing temperature 10-35°C (preferably 20-30°C)
Reaction temperature 60-95°C
Residence time in reactor 28-40 seconds
Catalyst Solid acid catalyst (sulfuric acid loaded on zirconium oxide)
pH adjustment To 9 with 25% ammonia solution

This process is described in detail in patent CN105622428A and is considered industrially viable due to its efficiency and environmental benefits.

Cyclization to Form the Isothiazole Ring

The formation of the isothiazole ring typically involves cyclization reactions of precursors such as thiocyanatoacrylamides or dithiopropionamides. While specific literature on 5-isopropyl-3-methylisothiazol-4-amine is limited, analogous isothiazolinone syntheses provide insight:

  • Cyclization of thioacrylamides or 3,3′-dithiopropionamides under chlorination or oxidative conditions.
  • Use of reagents such as sulfur monochloride or chloramine to induce ring closure.
  • Control of reaction temperature (often 0-15°C) to avoid by-products.
  • Subsequent purification steps to isolate the isothiazole derivative with high purity.

For example, the synthesis of related isothiazolinones involves a one-pot process combining Michael addition, amidation, and chlorination steps, which could be adapted for the target compound.

Oxidative Cyclization Using Oxidizing Agents

Older methods for related isothiazole derivatives, such as 5-amino-3-methylisothiazole, involve oxidative cyclization of β-iminothiobutyramide with oxidizing agents like chloramine, potassium persulfate, or hydrogen peroxide in aqueous alkaline media at low temperatures (below 20°C). The process includes:

  • Preparation of chloramine solution by reaction of sodium hydroxide and chlorine.
  • Addition of β-iminothiobutyramide to the chloramine solution under controlled temperature.
  • Stirring and aging to complete cyclization.
  • Extraction and purification of the isothiazole product.

This method yields the amino-substituted isothiazole ring system and could be modified for the isopropyl and methyl substituted target compound.

Step Method Description Key Conditions/Notes Reference
1. Synthesis of 3-methyl-4-isopropylaniline Friedel-Crafts alkylation of meta-aminotoluene with isopropylating agent in sulfuric acid, jet mixing, solid acid catalyst 50-98% H2SO4, 60-95°C, 28-40s residence, pH neutralization
2. Cyclization to isothiazole ring Cyclization of thioacrylamides or dithiopropionamides under chlorination or oxidative conditions 0-15°C, use of chlorine or chloramine, one-pot process possible
3. Oxidative cyclization of β-iminothiobutyramide Reaction with chloramine or persulfate in alkaline aqueous solution 0-20°C, aqueous NaOH, extraction with ether
  • The jet mixer and solid acid catalyst method for preparing 3-methyl-4-isopropylaniline is notable for its scalability, environmental friendliness, and high product quality, addressing prior issues of by-product formation and pollution.
  • The cyclization strategies for isothiazole ring formation emphasize mild conditions and one-pot synthesis to reduce operational complexity and improve purity.
  • Oxidative cyclization methods, while older, provide a robust approach to amino-isothiazole derivatives and may be adapted for substituted variants.
  • No single comprehensive industrial synthesis of this compound is widely documented, but combining these methods—alkylation to form the substituted aniline followed by ring closure via oxidative or chlorination cyclization—represents the most plausible route.

The preparation of this compound involves a multi-step synthetic approach starting from meta-aminotoluene derivatives, employing advanced alkylation techniques under acidic catalysis to introduce the isopropyl group, followed by cyclization to form the isothiazole ring. The use of jet mixers and solid acid catalysts enhances reaction efficiency and environmental compliance. Subsequent ring closure can be achieved through chlorination or oxidative cyclization methods adapted from related isothiazoline syntheses. These methods collectively provide a professional, scalable, and high-purity preparation pathway for this compound.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-methylisothiazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

5-Isopropyl-3-methylisothiazol-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Research Findings and Limitations

Pharmacological Potential

  • Thiazol-5-ylmethyl derivatives (e.g., CAS 440099-32-1) demonstrate antimicrobial and kinase-inhibitory activities, suggesting that this compound may share similar targets .
  • Isoxazole analogs (e.g., CAS 354795-62-3) are explored as anti-inflammatory agents, though sulfur-containing isothiazoles often exhibit distinct toxicity profiles due to reactive sulfur intermediates .

Data Gaps

  • Experimental data on the target compound’s solubility, stability, and bioactivity are absent in public databases, necessitating further studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.